N-(4-iodophenyl)piperidine-1-sulfonamide
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Overview
Description
This compound consists of a piperidine ring, a sulfonamide group, and an iodophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-iodoaniline with piperidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:
- Dissolving 4-iodoaniline in a suitable solvent like dichloromethane.
- Adding piperidine-1-sulfonyl chloride to the solution.
- Introducing triethylamine to the mixture to facilitate the reaction.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with other functional groups.
Oxidation: Employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Sulfonic acids or sulfonate esters.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
N-(4-iodophenyl)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit dihydropteroate synthase.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to bacterial cell death. The compound also interacts with bacterial cell membranes, causing irreversible damage and further contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections
Uniqueness
Its ability to inhibit dihydropteroate synthase and damage bacterial cell membranes makes it a promising candidate for developing new antibacterial agents .
Properties
IUPAC Name |
N-(4-iodophenyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVVGGBTQYGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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